ONO-AE1-437 is a synthetic organic compound identified as an agonist for the prostaglandin E2 receptor subtype EP4. This compound has garnered significant attention in scientific research due to its implications in various physiological and pathological processes, particularly in cancer progression and inflammation. ONO-AE1-437 is classified as a selective EP4 receptor agonist, which makes it valuable for studying the signaling pathways associated with this receptor subtype .
The synthesis of ONO-AE1-437 involves multiple steps and specific reagents to achieve the desired chemical structure. A common synthetic route includes the formation of key intermediates followed by purification and characterization. The process typically employs various catalysts and reaction conditions tailored to optimize yield and purity. Detailed protocols often involve oxidation, reduction, and substitution reactions, utilizing oxidizing agents, reducing agents, and nucleophiles to facilitate the transformation of starting materials into the final product .
The molecular formula of ONO-AE1-437 is , with a molecular weight of 436.6 g/mol. The IUPAC name is 4-[2-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-4-[3-(methoxymethyl)phenyl]but-1-enyl]-5-oxocyclopentyl]ethylsulfanyl]butanoic acid. The compound's structure features a complex arrangement that contributes to its biological activity.
Here are some structural data points:
ONO-AE1-437 participates in various chemical reactions, including oxidation, reduction, and substitution. The specific conditions under which these reactions occur can significantly influence the products formed. For instance:
The mechanism of action for ONO-AE1-437 involves its binding to the EP4 receptor, which activates several intracellular signaling pathways. Notably, it stimulates the phosphoinositide 3-kinase (PI3K) pathway and the extracellular signal-regulated kinase (ERK) pathway. This activation leads to various cellular responses, including increased cell migration and metastasis in cancer cells. Studies have shown that ONO-AE1-437 enhances intracellular calcium levels, further promoting cell migration through specific signaling cascades .
The physical properties of ONO-AE1-437 include:
Chemical properties include its reactivity with various agents during synthetic procedures. Its stability under different conditions is crucial for its application in research settings.
Relevant analytical techniques used for characterizing ONO-AE1-437 include:
ONO-AE1-437 has a wide range of applications in scientific research:
Ono-AE1-437 is a synthetic, highly selective agonist targeting the Prostaglandin E2 receptor subtype 4 (EP4 receptor). This receptor belongs to the class A G protein-coupled receptor (GPCR) family, encoded by the PTGER4 gene in humans. Structural analyses reveal that Ono-AE1-437 binds within the orthosteric pocket of the EP4 receptor transmembrane domain, inducing conformational changes essential for G protein recruitment. Key interactions involve hydrogen bonding with residues Arg³¹⁶ and Tyr¹⁰⁵ and hydrophobic contacts with Phe³¹² and Trp³¹⁰, as demonstrated in crystallographic studies (PDB ID: 5YWY) [3].
Functional specificity is evidenced by its high-affinity binding, with a dissociation constant (Kd) of 0.71 nM for human EP4 receptors. This binding translates to potent activation of intracellular signaling cascades. Crucially, Ono-AE1-437 exhibits negligible activity at other prostanoid receptors (e.g., >1,000-fold selectivity over EP1, EP2, EP3, FP, IP, and TP receptors), validated through radioligand displacement assays [3] [6].
Table 1: Binding Affinity Profile of Ono-AE1-437
Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. EP4) |
---|---|---|
EP4 | 0.7 | 1 |
EP3 | 56 | 80 |
EP2 | 620 | 886 |
FP | >10,000 | >14,286 |
IP | >10,000 | >14,286 |
Ono-AE1-437 demonstrates superior pharmacological properties compared to natural prostaglandins and other synthetic EP receptor agonists:
Table 2: Functional Comparison of Ono-AE1-437 with Representative Agonists
Agonist | Primary Target | Key Functional Effects | Clinical Limitations |
---|---|---|---|
Ono-AE1-437 | EP4 | Anti-apoptosis, vasodilation, anti-inflammation | None identified in mechanistic studies |
PGE1 | EP1–EP4, IP | Vasodilation, cytoprotection | Hypotension, EP3-mediated inflammation |
Butaprost (EP2) | EP2 | cAMP-mediated smooth muscle relaxation | No PI3K activation; weaker tissue repair |
Sulprostone (EP3) | EP3, EP1 | Uterine contraction, vasoconstriction | Pro-inflammatory; contraindicated in ischemia |
Ono-AE1-437’s activation of the EP4 receptor primarily stimulates the Gαs subunit, leading to adenylate cyclase activation and a sustained increase in intracellular cAMP levels. This is mechanistically distinct from other EP receptors:
Table 3: cAMP-Dependent and Independent Effects of Ono-AE1-437
Cell/Tissue Type | cAMP Elevation | Functional Outcome | EP4-Specific Mechanism |
---|---|---|---|
Mouse hepatocytes | 8-fold | Cyclin D1 upregulation; hepatocyte proliferation | Synergy with ERK phosphorylation |
Guinea pig cochlea | 12-fold | Reduction in noise-induced apoptosis | PKA-mediated Bcl-xL induction |
Human colonic epithelium | 10-fold | Suppression of T-cell activation; mucosal healing | CREB-dependent anti-inflammatory genes |
Oral squamous carcinoma | 6-fold | Orai1/ERK-mediated cell migration | PI3K-calcium-cAMP crosstalk |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7